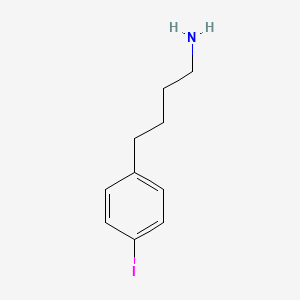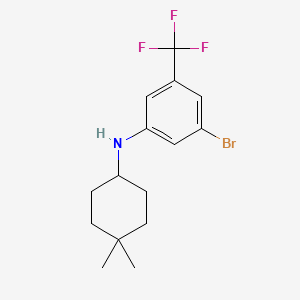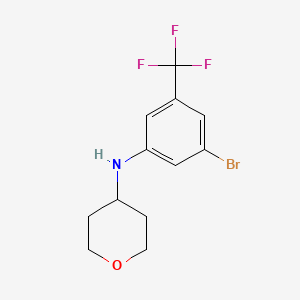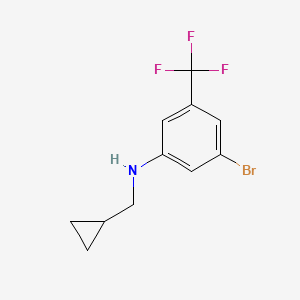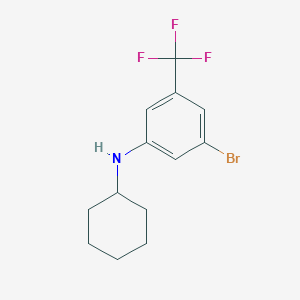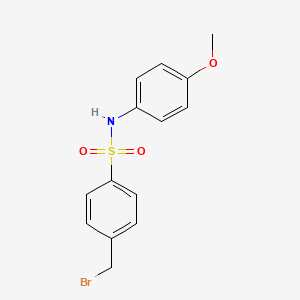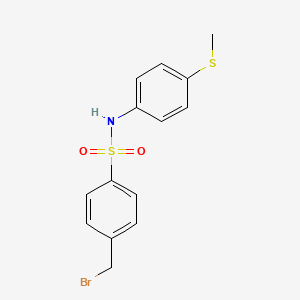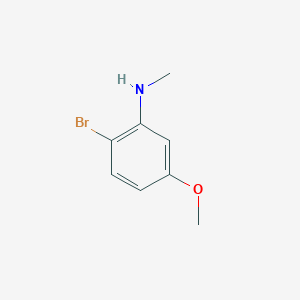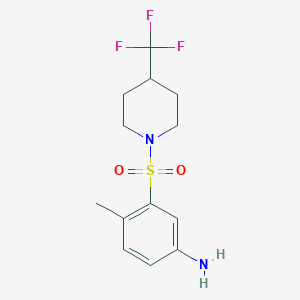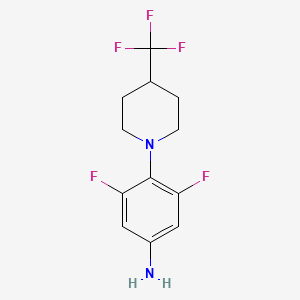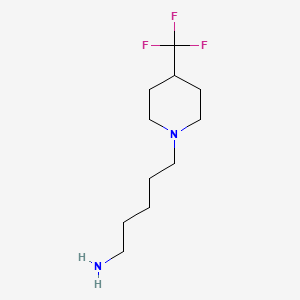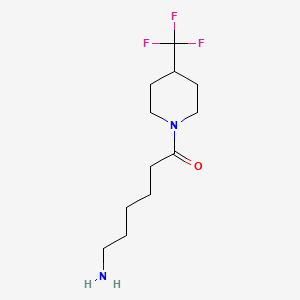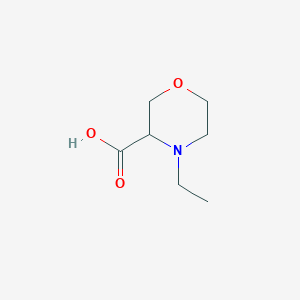
4-Ethylmorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylmorpholine-3-carboxylic acid is a heterocyclic organic compound that features a morpholine ring substituted with an ethyl group at the fourth position and a carboxylic acid group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylmorpholine-3-carboxylic acid typically involves the reaction of morpholine with ethylating agents under controlled conditions. One common method includes the use of ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced at the fourth position of the morpholine ring. The carboxylic acid group can be introduced through subsequent carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反应分析
Types of Reactions: 4-Ethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
4-Ethylmorpholine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-ethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural modifications. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function.
相似化合物的比较
- 4-Methylmorpholine-3-carboxylic acid
- 4-Propylmorpholine-3-carboxylic acid
- 4-Butylmorpholine-3-carboxylic acid
Comparison: 4-Ethylmorpholine-3-carboxylic acid is unique due to the presence of the ethyl group, which imparts specific steric and electronic properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity and binding affinity in biochemical assays, making it a valuable compound for targeted applications.
属性
IUPAC Name |
4-ethylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-8-3-4-11-5-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZGNXXVSZWKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B7940707.png)
![N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine](/img/structure/B7940710.png)
